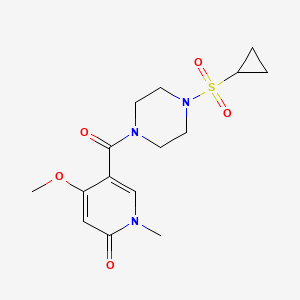

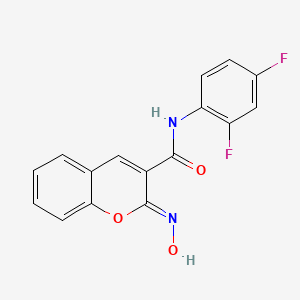

![molecular formula C27H23N5O2S B2617013 1-[4-(4-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperazin-1-yl)phenyl]ethan-1-one CAS No. 443671-27-0](/img/structure/B2617013.png)

1-[4-(4-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperazin-1-yl)phenyl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a 2-pyrimidinone ring, a 4-pyrimidinone ring, or a 2,4-pyrimidinedione ring . This structure is a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : Research has explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, employing palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds, including those structurally similar to the mentioned chemical, have shown significant anticancer activity, indicating their potential as therapeutic agents (Nowak et al., 2015).

Electrochemical Synthesis : Another study focused on the electrochemical synthesis of arylthiobenzazoles by electrochemical oxidation, presenting a mechanism that may be relevant for the synthesis or modification of the target compound (Amani & Nematollahi, 2012).

Biological Activities and Applications

Anticancer and Antiviral Properties : Certain derivatives have been investigated for their potential cytotoxicity against cancer cell lines, revealing that some possess significant anticancer activity. Additionally, derivatives have been synthesized for evaluating their anti-HIV activities, contributing to the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Antimicrobial Activities : Compounds with structural similarities have shown moderate effects against certain bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Novel Synthesis Pathways and Mechanisms

- Mechanochemical Synthesis : Research into the use of DDQ in mechanochemical C–N coupling reactions has opened up new pathways for synthesizing benzimidazoles and quinazolin-4(3H)-ones, potentially applicable to the target compound, enabling more environmentally friendly and efficient synthesis methods (Bera et al., 2022).

Direcciones Futuras

Future research directions for this compound could involve further exploration of its potential therapeutic and biological activities, given its structural similarity to quinazolinones . These activities could include antimicrobial, antimalarial, anticancer, and anti-inflammatory effects, among others .

Propiedades

IUPAC Name |

1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O2S/c1-17(33)18-6-9-20(10-7-18)30-12-14-31(15-13-30)26(34)19-8-11-21-23(16-19)29-27(35)32-24-5-3-2-4-22(24)28-25(21)32/h2-11,16H,12-15H2,1H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFIMLHYASLEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

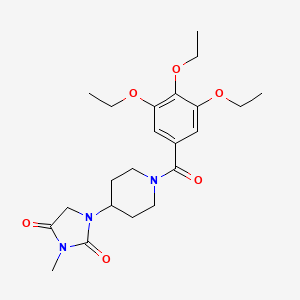

![8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)

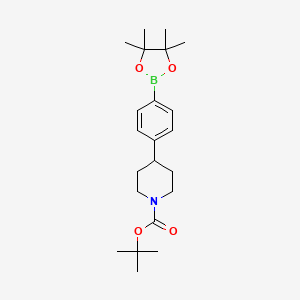

![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)

![1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B2616933.png)

![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)

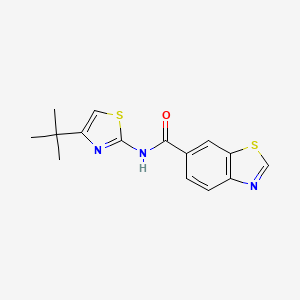

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)

![3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2616946.png)

![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)